REACTION_CXSMILES
|
O[C:2]1[C:10]2[N:9]=[N:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:11]([OH:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC(C)N=C=NC(C)C>CN(C1C=CN=CC=1)C.CN(C=O)C.C(Cl)Cl>[N:9]1([O:19][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:10]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[N:7]=[N:8]1 |f:4.5|
|
Name
|
|
Quantity
|
0.107 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0.152 mL
|
Type
|
reactant
|
Smiles
|
CC(N=C=NC(C)C)C
|
Name
|
|
Quantity
|
0.024 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
DMF CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
shaken for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the resin was washed with DMF (10×5 mL) and CH2Cl2 (10×5 mL)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC2=C1C=CC=C2)OC(C2=CC=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |